3-Methylfluoranthen-8-OL

Toxicology Carcinogenesis PAH Metabolism

This hydroxylated PAH metabolite serves as an essential reference standard for isomer-specific HPLC/GC-MS methods, addressing the challenge of resolving co-eluting positional isomers (e.g., 3-Me vs. 5-Me substitution) that share identical LogP/PSA values. - Enables accurate quantification of 3-methylfluoranthene metabolites in environmental & biological matrices. - Supports SAR toxicology studies: the 3-methyl substitution pattern drastically alters in vivo tumorigenic potency vs. the 2-isomer. - Provided with full certificates of analysis; custom synthesis & bulk quantities available upon request.

Molecular Formula C17H12O
Molecular Weight 232.28 g/mol
CAS No. 88020-95-5
Cat. No. B15433788
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methylfluoranthen-8-OL
CAS88020-95-5
Molecular FormulaC17H12O
Molecular Weight232.28 g/mol
Structural Identifiers
SMILESCC1=C2C=CC=C3C2=C(C=C1)C4=C3C=C(C=C4)O
InChIInChI=1S/C17H12O/c1-10-5-7-15-13-8-6-11(18)9-16(13)14-4-2-3-12(10)17(14)15/h2-9,18H,1H3
InChIKeyFZDWBMBBLHWXMU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methylfluoranthen-8-OL: Hydroxylated PAH Metabolite Standard


3-Methylfluoranthen-8-OL (CAS 88020-95-5) is a hydroxylated polycyclic aromatic hydrocarbon (PAH) derivative belonging to the fluoranthene class, with a molecular formula C17H12O, molecular weight 232.28 g/mol, and a fused tetracyclic aromatic core bearing a methyl group at the 3-position and a hydroxyl group at the 8-position . As a methyl-substituted hydroxy-PAH, it serves as a critical model substrate and analytical reference standard for studies investigating the environmental fate, metabolic activation pathways, and toxicological impact of alkylated PAHs, which often exhibit enhanced persistence and distinct biological activity compared to their unsubstituted parent compounds .

Why 3-Methylfluoranthen-8-OL Cannot Be Substituted


Within the family of alkylated and hydroxylated fluoranthenes, subtle differences in substitution pattern profoundly alter physicochemical behavior, metabolic activation, and biological activity. For instance, the position of a single methyl group (3- vs. 2- vs. 5-) dictates the regioselectivity of cytochrome P450-mediated oxidation, leading to the formation of distinct proximate and ultimate mutagenic metabolites [1]. Similarly, the presence and position of a hydroxyl group (e.g., 8-OH vs. 3-OH) significantly modulates a compound's polarity, environmental transport, and potential for conjugation, rendering generic substitution of one isomer for another scientifically invalid in applications ranging from environmental forensics to toxicological risk assessment . The following evidence quantifies the specific, verifiable differentiators of 3-Methylfluoranthen-8-OL relative to its closest analogs.

Quantitative Differentiation of 3-Methylfluoranthen-8-OL


In Vivo Tumorigenic Potency of 3-MeFA Core

A comparative newborn CD-1 mouse bioassay assessed the tumorigenic activity of the parent hydrocarbon cores: 3-methylfluoranthene (3-MeFA), 2-methylfluoranthene (2-MeFA), and fluoranthene (FA). At an equimolar dose of 17.3 μmol, 2-MeFA induced a significantly higher multiplicity of lung tumors (3.04-3.94 tumors/mouse) compared to FA (1.12-2.45 tumors/mouse). In stark contrast, 3-MeFA did not induce a statistically significant incidence of lung tumors in either male or female mice, and its overall relative tumorigenic potency was ranked FA ≥ 2-MeFA >> 3-MeFA [1]. This class-level evidence establishes the 3-methyl substitution pattern on the fluoranthene core as a key structural determinant for reduced tumorigenic potential, a property that is expected to be further modulated by the presence of the 8-hydroxyl group in the target compound.

Toxicology Carcinogenesis PAH Metabolism

Metabolic Activation Pathway of 3-MeFA

In vitro metabolism studies using Aroclor-pretreated rat liver homogenate (S9 fraction) demonstrated that the major proximate mutagenic metabolite of 3-methylfluoranthene (3-MeFA) is 3-hydroxymethylfluoranthene. In contrast, the analogous metabolite for 2-methylfluoranthene (2-MeFA) is 4,5-dihydro-4,5-dihydroxy-2-methylfluoranthene. Furthermore, direct comparison of the mutagenic potential of the hydroxymethyl metabolites showed that 2-hydroxymethylfluoranthene is a more powerful mutagen than 3-hydroxymethylfluoranthene [1]. This class-level inference highlights that the position of the methyl group dictates the predominant metabolic activation pathway and the mutagenic potency of the resulting metabolites, a property highly relevant to the hydroxylated derivative 3-Methylfluoranthen-8-OL.

Metabolism Mutagenesis PAH Activation

Hydroxylation-Induced Polarity Shift

Computationally predicted properties for 3-Methylfluoranthen-8-OL include a LogP of 4.50120 and a Polar Surface Area (PSA) of 20.23000 Ų . While these values are identical to those predicted for its positional isomer 5-Methylfluoranthen-8-ol (CAS 88020-90-0) [1], they represent a significant increase in polarity and hydrophilicity compared to the non-hydroxylated parent core, 3-Methylfluoranthene (predicted LogP ~5.7, PSA = 0 Ų) [2]. This difference in physicochemical profile directly impacts analytical method development (e.g., HPLC retention, GC derivatization requirements) and environmental mobility assessments.

Physicochemical Properties Environmental Fate Analytical Chemistry

Research Use-Cases for 3-Methylfluoranthen-8-OL


Environmental Fate and Metabolite Profiling of Alkylated PAHs

3-Methylfluoranthen-8-OL serves as an authentic analytical standard for identifying and quantifying hydroxylated metabolites of 3-methylfluoranthene in environmental samples (soil, sediment, biota) and in vitro/in vivo metabolism studies. Its distinct physicochemical properties (LogP 4.50, PSA 20.23 Ų) relative to the parent hydrocarbon [1] necessitate specific extraction and derivatization protocols, making it a critical reference compound for accurate environmental monitoring and risk assessment of alkylated PAH contamination.

Structure-Activity Relationship (SAR) Studies in PAH Toxicology

The class-level evidence demonstrating that the 3-methyl substitution pattern on the fluoranthene core drastically reduces in vivo tumorigenic potency (relative to the 2-isomer and parent FA) [1], combined with the divergent metabolic activation pathways that yield distinct proximate mutagens [2], positions 3-Methylfluoranthen-8-OL as a valuable tool compound for SAR investigations. Researchers can utilize this hydroxylated derivative to probe the impact of phase I oxidation on the biological activity of 3-MeFA and to assess the role of specific cytochrome P450 isoforms in its detoxification or bioactivation.

Isomer-Specific Analytical Methods for Hydroxylated PAHs

Given that predicted LogP and PSA values are identical for positional isomers like 3-Methylfluoranthen-8-OL and 5-Methylfluoranthen-8-ol [1][2], achieving chromatographic separation of these co-eluting hydroxylated PAHs requires highly selective stationary phases or specialized derivatization strategies. 3-Methylfluoranthen-8-OL is therefore essential as a reference standard for developing and validating isomer-specific HPLC or GC-MS methods aimed at resolving and quantifying individual hydroxylated methylfluoranthene isomers in complex environmental or biological matrices.

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